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Cat. No.: B8720121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Benzhydrylthio)ethanamine is a chemical compound recognized for its activity as a

dopamine transporter (DAT) inhibitor. As an analogue of modafinil, it is a valuable tool in

neuroscience research for studying the role of dopamine reuptake in various cellular processes

and neurological conditions. By blocking the dopamine transporter, 2-
(Benzhydrylthio)ethanamine increases the extracellular concentration of dopamine, thereby

modulating dopaminergic signaling. These application notes provide detailed protocols for

utilizing this compound in cultured cells to investigate its effects on dopamine uptake and cell

viability, and to explore its influence on downstream signaling pathways.

Application Notes
The primary application of 2-(Benzhydrylthio)ethanamine in a research setting is the

inhibition of the dopamine transporter. This makes it a useful pharmacological tool for:

Studying Dopaminergic Neurotransmission: Investigating the consequences of blocking

dopamine reuptake in neuronal cell cultures.

Drug Discovery: Serving as a reference compound or a backbone for the development of

novel DAT inhibitors for conditions such as ADHD, depression, and substance abuse

disorders.
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Neurotoxicity and Neuroprotection Studies: Examining the role of dopamine dysregulation in

neuronal cell death or survival.

Signal Transduction Research: Elucidating the downstream cellular signaling cascades

activated by increased extracellular dopamine levels.

Quantitative Data Summary
The inhibitory activity of 2-(Benzhydrylthio)ethanamine (referred to as compound 6a in the

cited literature) at monoamine transporters has been characterized in rat brain membranes.

The binding affinities (Ki) are summarized in the table below. Lower Ki values indicate higher

binding affinity.

Transporter Ki (nM) [SE interval][1]

Dopamine Transporter (DAT) 142 [114-177]

Serotonin Transporter (SERT) 3210 [2670-3850]

Norepinephrine Transporter (NET) 5670 [4630-6950]

Data from in vitro binding assays using rat brain membranes.

Experimental Protocols
Dopamine Uptake Inhibition Assay in Cultured Cells
This protocol describes how to measure the potency of 2-(Benzhydrylthio)ethanamine in

inhibiting dopamine uptake in cells expressing the dopamine transporter (e.g., HEK293-hDAT

or SH-SY5Y neuroblastoma cells).

Materials:

Cells stably or transiently expressing the dopamine transporter (e.g., HEK293-hDAT)

Cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates
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Uptake Buffer: 25 mM HEPES, 130 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4,

1 mM L-ascorbic acid, 5 mM D-glucose, pH 7.4.[1]

2-(Benzhydrylthio)ethanamine stock solution (in DMSO or other suitable solvent)

[³H]Dopamine

Known DAT inhibitor for positive control (e.g., GBR 12909 or cocaine)

Lysis buffer (e.g., 1% Triton X-100)

Scintillation cocktail

Scintillation counter

Procedure:

Cell Plating: Seed DAT-expressing cells in a 96-well plate at a density that allows them to

reach approximately 80-90% confluency on the day of the assay. Incubate at 37°C with 5%

CO2.

Preparation of Compound Dilutions: Prepare serial dilutions of 2-
(Benzhydrylthio)ethanamine in uptake buffer. Also, prepare solutions for total uptake

(vehicle control) and non-specific uptake (a high concentration of a known DAT inhibitor).

Assay Initiation:

On the day of the assay, aspirate the culture medium from the wells.

Wash the cells once with pre-warmed (37°C) uptake buffer.

Add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

Pre-incubate the plate at 37°C for 10-20 minutes.

Dopamine Uptake:
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Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine to

each well.

Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate

of uptake.

Termination of Uptake:

Rapidly terminate the uptake by aspirating the solution.

Wash the cells three times with 200 µL of ice-cold uptake buffer to remove extracellular

[³H]Dopamine.

Cell Lysis and Quantification:

Lyse the cells by adding 100 µL of lysis buffer to each well.

Transfer the lysate to scintillation vials.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Plot the percentage of specific uptake against the logarithm of the 2-
(Benzhydrylthio)ethanamine concentration.

Determine the IC50 value (the concentration that inhibits 50% of specific dopamine

uptake) using non-linear regression analysis.
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Dopamine Uptake Inhibition Assay Workflow.
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Cell Viability (Cytotoxicity) Assay
This protocol is to assess the potential cytotoxic effects of 2-(Benzhydrylthio)ethanamine on

cultured cells using a common colorimetric method like the MTT assay.

Materials:

Cultured cells of interest (e.g., SH-SY5Y, PC12, or primary neurons)

Cell culture medium

96-well cell culture plates

2-(Benzhydrylthio)ethanamine stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere

and grow overnight.

Compound Treatment:

Prepare serial dilutions of 2-(Benzhydrylthio)ethanamine in cell culture medium.

Remove the old medium from the wells and replace it with the medium containing the

different concentrations of the compound. Include a vehicle-only control.

Incubation: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72

hours) at 37°C with 5% CO2.

MTT Addition:
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After the incubation period, add MTT solution to each well to a final concentration of 0.5

mg/mL.

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

Solubilization:

Carefully remove the medium containing MTT.

Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the logarithm of the compound concentration to

determine the CC50 (cytotoxic concentration 50%) value.
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Cell Viability (MTT) Assay Workflow.
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Expected Downstream Signaling Pathways
Inhibition of the dopamine transporter by 2-(Benzhydrylthio)ethanamine leads to an

accumulation of dopamine in the extracellular space. This elevated dopamine then acts on

postsynaptic and presynaptic dopamine receptors, primarily the D1-like (D1 and D5) and D2-

like (D2, D3, and D4) families of G-protein coupled receptors. The activation of these receptors

triggers distinct downstream signaling cascades.

D1-like Receptor Signaling: These receptors are typically coupled to Gαs/olf, which activates

adenylyl cyclase (AC). This leads to an increase in cyclic AMP (cAMP) levels, which in turn

activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets,

including the transcription factor cAMP response element-binding protein (CREB), leading to

changes in gene expression.[2][3]

D2-like Receptor Signaling: These receptors are generally coupled to Gαi/o, which inhibits

adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[2] Additionally, D2-like

receptors can signal through β-arrestin pathways, which can modulate Akt and GSK3

signaling.[4][5]

The net effect on a particular cell type will depend on the specific dopamine receptor subtypes

expressed and their relative abundance.
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Expected Downstream Signaling Pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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